molecular formula C21H19NO5S B14990627 ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14990627
M. Wt: 397.4 g/mol
InChI Key: BZSILABQOBCORE-UHFFFAOYSA-N
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Description

This compound is a functionalized benzothiophene derivative with a fused chromenone (4-oxo-4H-chromen-2-yl) moiety. The core structure consists of a tetrahydrobenzothiophene ring substituted at position 2 with a chromenone-linked carboxamide group and at position 3 with an ethyl carboxylate. Its synthesis typically involves multicomponent reactions, such as the Petasis reaction or sulfonylation strategies, under controlled conditions . The compound’s structural complexity and electron-rich aromatic systems make it a candidate for pharmacological studies, particularly in antioxidant and enzyme-targeting applications .

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-2-26-21(25)18-13-8-4-6-10-17(13)28-20(18)22-19(24)16-11-14(23)12-7-3-5-9-15(12)27-16/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,22,24)

InChI Key

BZSILABQOBCORE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Gewald Reaction for Aminothiophene Synthesis

The ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate intermediate is synthesized via the Gewald reaction, a two-step process involving cyclocondensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of morpholine. This reaction proceeds through the formation of a ketocyanide intermediate, followed by sulfur incorporation to yield the aminothiophene core.

Reaction Conditions :

  • Cyclohexanone (4 mmol), ethyl cyanoacetate (4 mmol), sulfur (4.4 mmol), and morpholine (3.9 mmol) in ethanol (20 mL).
  • Reflux at 60–80°C for 6 hours, followed by recrystallization from ethanol:benzene (3:2 v/v).

Key Characterization :

  • FT-IR : NH₂ and NH stretches at 3305–3415 cm⁻¹; C=O at 1673 cm⁻¹.
  • ¹H NMR : Multiplet signals at δ 1.71–1.76 ppm (cyclohexane protons), triplet at δ 1.30 ppm (CH₃ of ethyl group).

Acylation with Chromen-2-Carbonyl Derivatives

Preparation of 4-Oxo-4H-Chromen-2-Carbonyl Chloride

The 4-oxo-4H-chromen-2-carbonyl chloride is synthesized from 4-oxo-4H-chromen-2-carboxylic acid via treatment with thionyl chloride (SOCl₂) under anhydrous conditions. The acid chloride is isolated by distillation under reduced pressure.

Coupling Reaction with Aminothiophene

The aminothiophene intermediate undergoes acylation with 4-oxo-4H-chromen-2-carbonyl chloride in the presence of a base such as triethylamine (Et₃N) to facilitate the nucleophilic acyl substitution.

Reaction Conditions :

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2.5 mmol), 4-oxo-4H-chromen-2-carbonyl chloride (2.5 mmol), and Et₃N (5 mmol) in dry dichloromethane (DCM, 15 mL).
  • Stirred at room temperature for 12 hours, followed by aqueous workup and recrystallization from ethanol:DMF (5:1 v/v).

Key Characterization :

  • FT-IR : Disappearance of NH₂ stretches; new C=O (amide) at 1688 cm⁻¹ and (ester) at 1614 cm⁻¹.
  • ¹H NMR : Aromatic protons of chromen at δ 7.20–8.10 ppm; ethyl group triplet at δ 1.35 ppm.

Alternative Pathways via Knoevenagel Condensation

Reaction with 2-Hydroxybenzaldehyde

A Knoevenagel condensation between the cyanoacetamide derivative of the benzothiophene and 2-hydroxybenzaldehyde yields a coumarin-thiophene hybrid. This method mirrors the synthesis of compound 12 in the literature.

Reaction Conditions :

  • Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2.5 mmol), 2-hydroxybenzaldehyde (2.5 mmol), and piperidine (0.2 mL) in ethanol (15 mL).
  • Heated at 80°C for 4 hours, followed by crystallization from DMF:ethanol (4:1 v/v).

Key Characterization :

  • EI-MS : Molecular ion peak at m/z 568 (M⁺–7).
  • Elemental Analysis : Found C 62.53%, H 5.03%, N 7.34% (matches C₃₀H₂₉N₃O₅S₂).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. Dioxane : Ethanol facilitates higher yields (89–95%) for acylation reactions, while dioxane is preferred for refluxing with sulfur-containing reagents.
  • Reaction Time : Extended reflux durations (>6 hours) improve crystallinity but risk decomposition of the chromenyl group.

Catalytic Additives

  • Morpholine : Enhances sulfur incorporation in Gewald reactions by acting as a base and catalyst.
  • Piperidine : Accelerates Knoevenagel condensations by deprotonating active methylene groups.

Analytical and Spectroscopic Data

Spectral Assignments

  • ¹³C NMR : Carbonyl signals at δ 165.3 ppm (amide), 160.8 ppm (ester), and 117.3 ppm (CN).
  • UV-Vis : Chromenyl absorption at λₘₐₓ 320 nm (π→π* transition).

Melting Points and Purity

  • Melting points range from 241°C (simple acylated derivatives) to >320°C (conjugated systems).
  • Elemental analysis deviations <0.5% confirm high purity.

Challenges and Limitations

  • Solubility Issues : The tetrahydrobenzothiophene core requires polar aprotic solvents (e.g., DMF) for homogenization.
  • Side Reactions : Over-acylation at the thiophene nitrogen is mitigated by stoichiometric control of acyl chloride.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their modifications:

Compound Name Substituent Modifications Key Properties/Applications Reference(s)
Ethyl 2-{[(4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Acetylamino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate 4-Methyl-2-oxochromen-7-yl group linked via oxyacetyl instead of carbonylamino Enhanced solubility due to oxyacetyl group; potential anti-inflammatory activity
Ethyl 2-(Pyridine-4-Carboxamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Pyridine-4-carboxamide replaces chromenone moiety Crystallographically characterized; used in coordination chemistry studies
Ethyl 2-{[(4-Chlorophenyl)Carbamoyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate 4-Chlorophenylurea substituent instead of chromenone Studied for urease inhibition; moderate activity
Ethyl 2-{[(2-Chloroacetyl)Amino]}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Chloroacetyl group at position 2 High reactivity; used as an intermediate in alkylation reactions

Pharmacological Activity

  • Antioxidant Activity: Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) derivatives () showed IC50 values ranging from 12–45 μM in DPPH radical scavenging assays, with electron-withdrawing substituents (e.g., -NO2) enhancing activity .
  • Enzyme Inhibition : The 4-chlorophenylurea analogue () exhibited moderate urease inhibition (IC50 = 18.5 μM), attributed to urea’s hydrogen-bonding capacity .

Crystallographic and Analytical Data

  • X-ray Crystallography: Tools like SHELX and ORTEP-3 confirmed planar chromenone moieties and non-covalent interactions (e.g., π-π stacking) in analogues .
  • Spectroscopic Validation : HRMS-ESI (e.g., m/z 390.1370 for ) and NMR (δ 1.2–1.4 ppm for ethyl groups) are consistent across derivatives .

Biological Activity

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C23H23NO5SC_{23}H_{23}NO_5S with a molecular weight of 425.5 g/mol. It contains a chromene moiety, which is known for various biological activities, and a benzothiophene structure that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H23NO5S
Molecular Weight425.5 g/mol
IUPAC NameThis compound
PurityTypically 95%

Anticancer Activity

Research indicates that compounds with similar chromene structures exhibit significant anticancer properties. For instance, studies have shown that 2H/4H-chromenes can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and caspase activation . The specific compound may exhibit similar effects due to its structural components.

Antimicrobial Properties

The chromene scaffold has been linked to antimicrobial activity against various pathogens. Compounds derived from this structure have demonstrated efficacy against bacteria and fungi, suggesting that this compound could also possess antimicrobial properties .

Antioxidant Activity

Several studies highlight the antioxidant potential of chromene derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and associated diseases .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives can often be correlated with their structural features. Modifications at specific positions on the chromene ring or the benzothiophene moiety can enhance or diminish their biological effects. For instance:

  • Substituents on the Chromene Ring : Variations in substituents can affect the compound's ability to interact with biological targets.
  • Benzothiophene Influence : The presence of sulfur in benzothiophene may enhance lipophilicity and membrane permeability, influencing bioavailability and activity.

Study 1: Anticancer Efficacy

A study by Anthony et al. (2007) demonstrated that analogs of 4H-chromenes exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through tubulin interaction . This suggests that this compound may have similar mechanisms of action.

Study 2: Antimicrobial Activity

Research conducted by Suvarna et al. (2017) showed that certain chromene derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for further exploration of the antimicrobial potential of the compound .

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